molecular formula C11H13NO B141626 1-Benzyl-3-pyrrolidinone CAS No. 775-16-6

1-Benzyl-3-pyrrolidinone

Cat. No.: B141626
CAS No.: 775-16-6
M. Wt: 175.23 g/mol
InChI Key: DHGMDHQNUNRMIN-UHFFFAOYSA-N
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Description

1-Benzyl-3-pyrrolidinone is a heterocyclic organic compound with the molecular formula C11H13NO. It is characterized by a pyrrolidinone ring substituted with a benzyl group at the nitrogen atom. This compound is known for its clear yellow liquid form and is used as a substrate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-pyrrolidinone can be synthesized through several methods. One common route involves the reaction of ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate with appropriate reagents . Another method includes the reduction of this compound using ketoreductase in n-hexane to yield enantiopure 1-benzyl-3-hydroxypyrrolidine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

1-Benzyl-3-pyrrolidinone undergoes various chemical reactions, including:

Oxidation:

  • Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction:

Substitution:

  • Substitution reactions involving this compound can occur at the benzyl group or the pyrrolidinone ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Ketoreductase, sodium borohydride.
  • Solvents: n-Hexane, tetrahydrofuran (THF).

Major Products:

  • Enantiopure 1-benzyl-3-hydroxypyrrolidine.
  • Various substituted derivatives depending on the specific reactions.

Scientific Research Applications

1-Benzyl-3-pyrrolidinone has several applications in scientific research:

Chemistry:

Biology:

Medicine:

  • The enantiopure products derived from this compound are used as intermediates in the synthesis of pharmaceuticals.

Industry:

  • Utilized in the production of fine chemicals and as a substrate in various industrial chemical processes.

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGMDHQNUNRMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228203
Record name 1-(Benzyl)pyrrolidin-3-one
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775-16-6
Record name 1-(Phenylmethyl)-3-pyrrolidinone
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Record name 1-Benzyl-3-pyrrolidinone
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Record name 1-(Benzyl)pyrrolidin-3-one
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Record name 1-(benzyl)pyrrolidin-3-one
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Record name 1-BENZYL-3-PYRROLIDINONE
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Synthesis routes and methods

Procedure details

To a solution of pyrrolidin-3-one hydrochloride (7.40 g, 60.9 mmol) in DCE (122 mL) was added ethyl acetate (23.9 mL, 137 mmol) followed by benzyl chloride (8.63 g, 68.2 mmol) at ambient temperature. The reaction was heated to 70° C. for 2 hours. The reaction was cooled, diluted with DCM (100 mL), water (100 mL), the layers were separated, and the organic layer was dried (MgSO4), filtered and concentrated under reduced pressure to give 1-benzylpyrrolidin-3-one (10.01 g, 57.2 mmol, 93.9% yield).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
23.9 mL
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One
Quantity
8.63 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 1-Benzyl-3-pyrrolidinone in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing enantiomerically pure heterocyclic secondary alcohols. Research indicates that Daucus carota root (carrot) effectively catalyzes the enantioselective reduction of this compound, albeit with limited yield []. This finding suggests potential applications in asymmetric synthesis, particularly for preparing chiral building blocks for pharmaceuticals and other bioactive compounds.

Q2: How does the structure of this compound influence its metabolic activation and potential toxicity?

A2: Studies using 1-Benzyl-piperidine (1-BP) and its analogs, including this compound, reveal crucial insights into the impact of cyclic tertiary amine structure on metabolic activation []. Research demonstrates that this compound can induce a distinctive green coloration in microsomes, indicative of heme alkylation, a process often associated with cytochrome P450 enzyme inactivation []. This finding suggests that the structure of this compound, specifically the presence of the pyrrolidinone ring, plays a role in its metabolic activation and potential for toxicity.

Q3: Can this compound be used to produce optically active amino compounds?

A3: Yes, novel transaminases have shown high activity towards glutamic acid and can catalyze the production of (S)-1-benzyl-3-pyrrolidinone with high optical purity (greater than 93%) []. This enzymatic approach offers a promising route for synthesizing optically active amino compounds, which are valuable intermediates for pharmaceuticals, pesticides, and other fine chemicals [].

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